tert-Butyl 5-(bromomethyl)-2-nitrobenzoate
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Overview
Description
tert-Butyl 5-(bromomethyl)-2-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(bromomethyl)-2-nitrobenzoate typically involves the bromination of a suitable precursor, such as tert-butyl 2-nitrobenzoate. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and are performed under reflux .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(bromomethyl)-2-nitrobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to a carboxylic acid or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
tert-Butyl 5-(bromomethyl)-2-nitrobenzoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 5-(bromomethyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the nitro group.
tert-Butyl 2-bromo-4-nitrobenzoate: Similar but with different substitution patterns on the benzene ring.
tert-Butyl 4-(bromomethyl)-2-nitrobenzoate: Similar but with the bromomethyl group at a different position on the benzene ring.
Uniqueness: tert-Butyl 5-(bromomethyl)-2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both bromomethyl and nitro groups allows for diverse chemical transformations and functionalization, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
88071-92-5 |
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Molecular Formula |
C12H14BrNO4 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)9-6-8(7-13)4-5-10(9)14(16)17/h4-6H,7H2,1-3H3 |
InChI Key |
WVECHABGDGCHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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